REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[C:6]([CH3:8])[CH:5]=[CH:4][N:3]=1.[CH2:9]([O:11]CC)[CH3:10]>C(OC(=O)C)(=O)C>[CH3:8][C:6]1[CH:5]=[CH:4][N:3]=[C:2]([NH:1][C:9](=[O:11])[CH3:10])[CH:7]=1
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Name
|
|
Quantity
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99 g
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Type
|
reactant
|
Smiles
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NC1=NC=CC(=C1)C
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Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
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C(C)(=O)OC(C)=O
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Name
|
|
Quantity
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100 mL
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Type
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reactant
|
Smiles
|
C(C)OCC
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Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
The product crystallized as white needle crystals
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Type
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FILTRATION
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Details
|
Filtering
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Type
|
CUSTOM
|
Details
|
drying in vacuo
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Name
|
|
Type
|
product
|
Smiles
|
CC1=CC(=NC=C1)NC(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 130 g | |
YIELD: PERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |